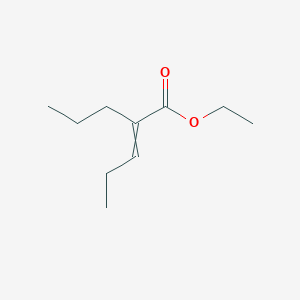

Ethyl 2-propylpent-2-enoate

Cat. No. B1493955

M. Wt: 170.25 g/mol

InChI Key: VGICYSRIICMHCP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04966996

Procedure details

A solution of 100 g of triethylene diamine (1,4-diazabicyclo[2,2,2]-octane) in 400 ml of acetonitrile are added to a solution of 100 g of 2-bromo-2-propyl pentanoic acid ethyl ester in 200 ml of acetonitrile. The colourless reaction mixture is refluxed for 8 hours and precipitation of a white salt starts after only 15 minutes. Subsequently approximately 450 ml of acetonitrile are distilled off and recovered on the rotary evaporator at 200 mbar and 40° C. The oily-crystalline residue is mixed with 1000 ml of water, accompanied by the dissolving of the separated salt. After acidifying with 1N hydrochloric acid to pH 1, the separated oil is taken up in 150 ml of n-hexane and the aqueous phase is extracted twice more with in each case 150 ml of n-hexane. After washing and drying the organic phase, distillation takes place. The yield is 54.3 g of a mixture of E and Z-2-propyl-2-pentenoic acid ethyl ester with a content of 42 g of the sought E-isomer, corresponding to 62% based on the starting product.

[Compound]

Name

triethylene diamine (1,4-diazabicyclo[2,2,2]-octane)

Quantity

100 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4](=[O:13])[C:5](Br)([CH2:9][CH2:10][CH3:11])[CH2:6][CH2:7][CH3:8])[CH3:2]>C(#N)C>[CH2:1]([O:3][C:4](=[O:13])[C:5]([CH2:9][CH2:10][CH3:11])=[CH:6][CH2:7][CH3:8])[CH3:2]

|

Inputs

Step One

[Compound]

|

Name

|

triethylene diamine (1,4-diazabicyclo[2,2,2]-octane)

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C(CCC)(CCC)Br)=O

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The colourless reaction mixture is refluxed for 8 hours

|

|

Duration

|

8 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitation of a white salt starts after only 15 minutes

|

|

Duration

|

15 min

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Subsequently approximately 450 ml of acetonitrile are distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recovered on the rotary evaporator at 200 mbar and 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The oily-crystalline residue is mixed with 1000 ml of water

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolving of the separated salt

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase is extracted twice more with in each case 150 ml of n-hexane

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the organic phase, distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(C(=CCC)CCC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |